2-(2-(2-morpholinoethoxy)ethoxy)ethanol
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Overview
Description
2-(2-(2-morpholinoethoxy)ethoxy)ethanol is an organic compound with the molecular formula C10H21NO4. It is a versatile chemical used in various scientific and industrial applications due to its unique structure, which includes a morpholine ring and multiple ethoxy groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-morpholinoethoxy)ethoxy)ethanol typically involves the reaction of morpholine with ethylene oxide in the presence of a catalyst. The process can be summarized as follows:
Step 1: Morpholine reacts with ethylene oxide to form 2-(2-morpholinoethoxy)ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Reactants: Morpholine and ethylene oxide.
Catalyst: Typically, a base such as sodium hydroxide.
Reaction Conditions: Controlled temperature and pressure to facilitate the reaction and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-morpholinoethoxy)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
2-(2-(2-morpholinoethoxy)ethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 2-(2-(2-morpholinoethoxy)ethoxy)ethanol involves its interaction with various molecular targets. The compound’s ethoxy groups allow it to act as a solubilizing agent, enhancing the solubility of hydrophobic molecules. The morpholine ring can interact with biological targets, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-morpholinyl)ethoxy)ethanol: Similar structure but with fewer ethoxy groups.
2-(2-(2-methoxyethoxy)ethoxy)ethanol: Contains methoxy groups instead of morpholino groups
Uniqueness
2-(2-(2-morpholinoethoxy)ethoxy)ethanol is unique due to its combination of morpholine and multiple ethoxy groups, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Properties
IUPAC Name |
2-[2-(2-morpholin-4-ylethoxy)ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c12-4-8-15-10-9-14-7-3-11-1-5-13-6-2-11/h12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKPCKJVRXZGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7037-28-7 |
Source
|
Record name | 2-(2-(2-morpholinoethoxy)ethoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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